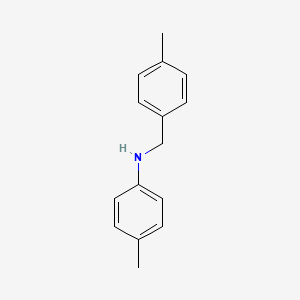

4-Methyl-n-(4-methylbenzyl)aniline

Descripción general

Descripción

4-Methyl-n-(4-methylbenzyl)aniline is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Supramolecular Assembly and Antibacterial Activity

- Supramolecular Assembly and Antibacterial Potential : 4-Methyl-(2-nitrobenzylidene)aniline has been studied for its structural and spectral properties using experimental and Density Functional Theory (DFT) computations. This research shows its potential for antibacterial activity through its unique supramolecular assembly mediated by C-H···O hydrogen bonds and nitro···π(arene) interactions (Mini et al., 2020).

Chemical Synthesis and Application in Medicinal Chemistry

- Key Intermediate in Medicinal Chemistry : A study describes an efficient synthesis process for a key intermediate used in the CCR5 antagonist TAK-779, highlighting the chemical versatility and importance of compounds related to 4-Methyl-n-(4-methylbenzyl)aniline (Hashimoto et al., 2002).

Photophysical Properties and Applications

- Photophysical Properties and Applications : A study on polyurethane cationomers incorporating anil groups, including compounds like 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, shows intriguing fluorescent properties, highlighting their utility in photophysical applications (Buruianǎ et al., 2005).

Applications in Dye Synthesis and Material Science

- Synthesis of Azomethine Dyes : Research involving the synthesis of new azomethine dyes, such as N-(4-butoxybenzylidene)-4-((E)-phenyldiazenyl)aniline, shows the role of related compounds in creating dyes for optical applications (Shahab et al., 2017).

Conformational Studies in Crystallography

- Conformational Change in Crystals : A study on N-(4-methylbenzylidene)-4-methylaniline, among others, focused on its conformational change in crystal structures, providing insights into the dynamic disorder within these compounds (Harada et al., 2004).

Antibacterial and Antimicrobial Activities

- Antimicrobial Activity and Drug Likeness : A detailed analysis of the structural, vibrational, chemical, and antimicrobial activities of 4-Methoxy-N-(nitrobenzylidene)-aniline demonstrates its potential in pharmaceutical applications, with specific focus on antimicrobial properties (Subi et al., 2022).

Greener Chemistry Applications

- A Greener Approach in Catalysis : The use of an external electric field as a catalyst for the hydroboration of N-(4-methylbenzyl)aniline, demonstrating a more environmentally friendly approach in chemical reactions (Zhang et al., 2019).

Synthesis of Polyurethane Cationomers

- Synthesis of Schiff Base Compounds : Synthesis and characterization of various Schiff base compounds, such as N-(4-nitrobenzyl)-4-methyl bromo aniline, showing their applications in material science and chemical synthesis (Taşli et al., 2015).

Zeolite-Promoted Catalysis

- Selective Catalysis with Zeolites : Research demonstrates the selective mono-N-methylation of aniline with dimethyl carbonate over faujasite Y zeolites, indicating the catalytic potential of this compound and related compounds (Esakkidurai et al., 2004).

Anti-Tubercular Activity

- Novel Anti-Tubercular Compounds : A series of compounds including 4-anilinoquinolines and 4-anilinoquinazolines, related to this compound, were identified as novel inhibitors of Mycobacterium tuberculosis, showcasing their importance in developing new anti-tubercular drugs (Asquith et al., 2019).

Propiedades

IUPAC Name |

4-methyl-N-[(4-methylphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZWNFUVMREVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303457 | |

| Record name | 4-methyl-n-(4-methylbenzyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33863-77-3 | |

| Record name | 4-Methyl-N-(4-methylphenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33863-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158404 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033863773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-n-(4-methylbenzyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

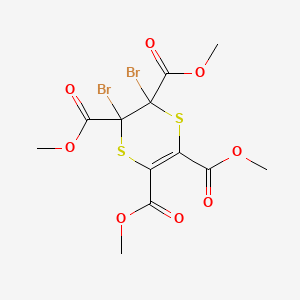

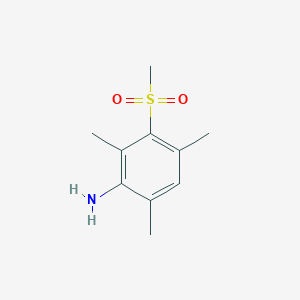

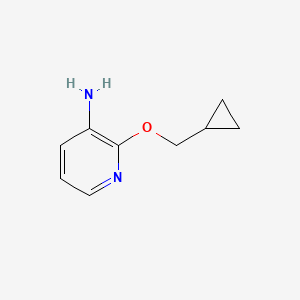

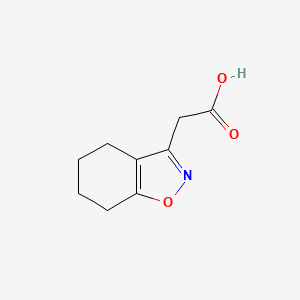

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)

![2-[Benzyl(methyl)amino]benzoic acid](/img/structure/B6613048.png)

![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)

![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6613118.png)